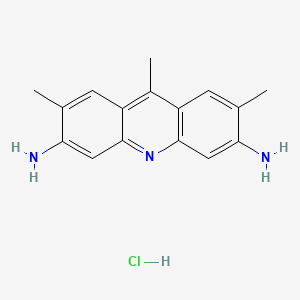

3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride

描述

3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride (CAS 98075-29-7), also known as Chrysophosphine 2G or C.I. Basic Yellow 9, is a substituted acridine derivative. Its molecular formula is C₁₆H₁₈N₃·HCl, with a molecular weight of 287.79 g/mol . The compound features three methyl groups at positions 2, 7, and 9 on the acridine core, distinguishing it from simpler acridine derivatives. It is primarily utilized as a basic dye in industrial applications, including leather and textile processing . Safety data indicate it is harmful if swallowed (H302) and requires careful handling .

属性

IUPAC Name |

2,7,9-trimethylacridine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-8-4-11-10(3)12-5-9(2)14(18)7-16(12)19-15(11)6-13(8)17;/h4-7H,17-18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFPXGWBWIPSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(C=C(C(=C3)C)N)N=C2C=C1N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063358 | |

| Record name | 2,7,9-Trimethylacridine-3,6-diamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4215-95-6 | |

| Record name | 3,6-Acridinediamine, 2,7,9-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4215-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 46040 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004215956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euchrysine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, 2,7,9-trimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7,9-Trimethylacridine-3,6-diamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7,9-trimethylacridine-3,6-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride is a chemical compound with the molecular formula C16H20ClN5. It is a member of the acridine family, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, cellular effects, and potential applications in various fields.

The biological activity of 3,6-acridinediamine derivatives is primarily attributed to their ability to interact with various biomolecules. The compound's structure allows it to bind with enzymes and receptors, influencing their function. The following mechanisms have been identified:

- Enzyme Inhibition : Research indicates that 3,6-acridinediamine can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with glutamine synthetase and glutamate dehydrogenase, modulating nitrogen metabolism.

- Receptor Interaction : The compound may also bind to cellular receptors, altering signaling pathways critical for cell proliferation and differentiation. This interaction can lead to changes in gene expression and cellular responses.

Cellular Effects

The effects of 3,6-acridinediamine on different cell types include:

- Cell Proliferation : Studies have demonstrated that this compound can influence the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating cell growth and differentiation.

- Apoptosis Induction : Some research suggests that 3,6-acridinediamine may induce apoptosis in cancer cells by activating specific apoptotic pathways.

Case Studies

Several studies have explored the biological implications of 3,6-acridinediamine:

- Cancer Research : In a study examining the effects on cancer cell lines, 3,6-acridinediamine demonstrated significant cytotoxicity against various cancer types. It inhibited cell growth through apoptosis induction and modulation of key signaling pathways.

- Neuroprotective Effects : Another study investigated its potential neuroprotective properties in models of neurodegenerative diseases. The findings indicated that the compound could reduce oxidative stress and inflammation in neuronal cells.

Research Findings

A summary of key research findings related to the biological activity of 3,6-acridinediamine is presented below:

| Study Focus | Findings | Reference |

|---|---|---|

| Cancer Cell Lines | Induced apoptosis and inhibited proliferation in multiple cancer types | |

| Neuroprotection | Reduced oxidative stress and inflammation in neuronal models | |

| Enzyme Interaction | Modulated activity of glutamine synthetase and glutamate dehydrogenase |

Potential Therapeutic Uses

Given its biological activity, 3,6-acridinediamine has potential applications in:

- Cancer Therapy : Due to its cytotoxic effects on cancer cells, further research may lead to its development as an anticancer agent.

- Neurological Disorders : Its neuroprotective properties suggest it could be beneficial in treating conditions like Alzheimer's or Parkinson's disease.

Industrial Applications

In addition to therapeutic uses, this compound may find applications in:

- Synthetic Chemistry : As a reagent in organic synthesis due to its unique chemical properties.

- Agricultural Chemistry : Potential use as a biopesticide or herbicide due to its biological activity against certain pathogens.

相似化合物的比较

Key Observations :

- Substituent Effects : The 2,7,9-trimethyl groups in the target compound reduce its polarity compared to Proflavine (unsubstituted), as evidenced by a lower TPSA (64.9 vs. 75.3 Ų). This may enhance lipophilicity and membrane permeability .

- Molecular Weight : The target compound is heavier than Proflavine and Aminacrine, likely due to methyl group additions, which could influence pharmacokinetics .

- Acridine Orange : The tetramethylamine groups in Acridine Orange increase hydrophobicity, making it suitable for staining cellular components, whereas the target compound’s trimethyl configuration may limit such applications .

Toxicity and Regulatory Status

Key Insights :

- The target compound’s regulatory listing on the NDSL necessitates notification for manufacture/import in Canada, unlike Proflavine and Acriflavine, which have established medical uses .

- Methylation patterns influence toxicity: Proflavine’s unsubstituted structure may enhance DNA intercalation and mutagenicity, whereas the target compound’s methyl groups could sterically hinder such interactions .

准备方法

Starting Materials and Core Formation

The acridine nucleus is commonly synthesized via condensation reactions involving aromatic amines and ketones or aldehydes, often through the Bernthsen acridine synthesis or related methodologies. For 2,7,9-trimethyl substitution, methylated aromatic precursors or methylation post-core formation are employed.

Amination at Positions 3 and 6

The introduction of amino groups at the 3 and 6 positions is typically achieved by nitration followed by reduction or by direct amination reactions using ammonia or amine donors under catalytic conditions. The diamine functionality is essential for the compound’s dye properties and biological interactions.

Methylation Process

Methyl groups at positions 2, 7, and 9 are introduced either by using methylated starting materials or by methylation reactions such as Friedel-Crafts alkylation or methyl iodide treatment under basic conditions. Control of regioselectivity is critical to ensure substitution at the correct positions.

Salt Formation (Monohydrochloride)

The free base acridinediamine derivative is converted into its monohydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability, solubility, and handling properties, making it suitable for industrial and research applications.

Research Findings and Data Table

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|---|

| 1 | Acridine core synthesis | Aromatic amines + ketones/aldehydes | Formation of acridine nucleus | Bernthsen synthesis or similar |

| 2 | Nitration or amination | HNO3/H2SO4 or NH3 with catalysts | Introduction of nitro groups or amino groups | Followed by reduction if nitration used |

| 3 | Reduction | Catalytic hydrogenation or Sn/HCl | Conversion of nitro groups to amino groups | Essential for diamine formation |

| 4 | Methylation | Methyl iodide, Friedel-Crafts alkylation | Methyl groups introduction at 2,7,9 positions | Requires regioselective control |

| 5 | Salt formation | HCl in solvent (e.g., ethanol, water) | Formation of monohydrochloride salt | Enhances solubility and stability |

Additional Considerations

Purity and Yield: The purity of the final compound is typically around 95%, as reported in research-grade preparations. Optimization of reaction conditions such as temperature, solvent choice, and catalyst loading is crucial to maximize yield and purity.

Stabilization: The hydrochloride salt form stabilizes the compound against degradation and facilitates its use in dye formulations and biological assays.

Safety and Handling: The compound is classified as an irritant with a GHS signal word "Warning," necessitating proper handling protocols during synthesis.

常见问题

Q. What are the established synthetic routes for 3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride?

Methodological Answer: The synthesis typically involves halogenation and amination steps. For example, chlorinated intermediates (e.g., chlorinated acridine derivatives) are reacted with methylamine or dimethylamine under controlled conditions. A key step is the selective methylation at positions 2, 7, and 9, often achieved using alkylating agents like methyl iodide in the presence of a base. Purification via column chromatography or recrystallization ensures the monohydrochloride form is isolated. Researchers should optimize reaction time and stoichiometry to avoid byproducts like dihydrochloride mixtures, which are common in acridine derivatives .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen bonding patterns (e.g., chloride ion interactions) .

- NMR spectroscopy : Use - and -NMR to verify methyl group positions and amine proton environments.

- HPLC-MS : Validate purity (>95%) and molecular weight consistency (CHN·HCl, MW 301.81) .

- Elemental analysis : Confirm stoichiometry of carbon, hydrogen, nitrogen, and chlorine.

Q. What is the known mechanism of action in biological systems?

Methodological Answer: The compound likely intercalates into DNA due to its planar acridine core, disrupting replication and transcription. This mechanism is shared with structurally related agents like acriflavine, which inhibit topoisomerases by stabilizing DNA-enzyme cleavable complexes . To study this, use:

- Fluorescence quenching assays : Monitor DNA binding affinity.

- Topoisomerase inhibition assays : Measure relaxation of supercoiled DNA via gel electrophoresis.

Advanced Research Questions

Q. How can contradictions in carcinogenicity data be addressed?

Methodological Answer: The IARC reported insufficient evidence for carcinogenicity in rats (subcutaneous injection) . To resolve contradictions:

- Expand in vivo models : Test oral, intravenous, and topical administration routes in multiple species.

- Dose-response studies : Establish thresholds for toxicity and carcinogenicity.

- Comparative analysis : Contrast results with structurally similar compounds (e.g., proflavine hydrochloride, which shows mutagenicity but no conclusive carcinogenicity) .

Q. What methodological approaches are recommended to study mutagenicity?

Methodological Answer:

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift or base-pair mutations .

- Comet assay : Quantify DNA strand breaks in mammalian cell lines (e.g., HepG2).

- Micronucleus test : Assess chromosomal damage in bone marrow cells of treated rodents .

Q. How does the compound interact with nucleic acids under varying pH conditions?

Methodological Answer:

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., hypochromicity at 260 nm) to assess intercalation efficiency at pH 5–9.

- Circular dichroism (CD) : Detect conformational changes in DNA (B-to-Z transitions) induced by binding.

- Isothermal titration calorimetry (ITC) : Measure binding constants (K) and thermodynamic parameters (ΔH, ΔS) .

Q. What strategies improve stability during long-term storage?

Methodological Answer:

Q. How can analytical methods quantify the compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification.

- Fluorescence detection : Use excitation/emission wavelengths specific to acridine derivatives (e.g., λ 450 nm, λ 520 nm) .

- Sample preparation : Acidify biological fluids (plasma, urine) to enhance extraction efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。